molecular formula C11H13ClN2O3 B3257453 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 289050-73-3

2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No. B3257453
CAS RN: 289050-73-3
M. Wt: 256.68 g/mol
InChI Key: CSFSKNBKKOHUDP-UHFFFAOYSA-N
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Description

The compound “2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” seems to be a complex organic molecule. It appears to contain an isoindole ring, which is a type of heterocyclic compound . The name suggests it also contains an amino group (NH2) and a hydroxy group (OH) attached to a propyl chain (a three-carbon chain), and it’s a hydrochloride, meaning it’s a salt formed with hydrochloric acid.

Scientific Research Applications

AHPI has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor properties, and it has been used in the development of novel anticancer drugs. AHPI has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

AHPI has several advantages for lab experiments. It has a high yield, and the synthesis method is relatively simple. AHPI is also stable under standard laboratory conditions. However, there are some limitations to using AHPI in lab experiments. AHPI is not very soluble in water, which can make it difficult to work with in aqueous solutions. AHPI is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. One potential direction is the development of novel anticancer drugs based on AHPI. Another direction is the investigation of the anti-inflammatory and antioxidant effects of AHPI in various disease models. Further research is also needed to fully understand the mechanism of action of AHPI and its potential side effects. Finally, the synthesis of AHPI derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.

properties

IUPAC Name

2-(3-amino-2-hydroxypropyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16;/h1-4,7,14H,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSKNBKKOHUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289050-73-3
Record name 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ethanol solution (240 ml) of N-(3-azido-2-hydroxypropyl)phthalimide 10 g (40.3 mol), 10% Pd—C (1 g) and concentrated hydrochloric acid solution 7.84 ml (80.6 mmol) were added sequentially. To the reaction mixture, hydrogen was introduced at 2 kgf/cm2 atm. and hydrogenated at room temperature for 6 hours. After removal of catalyst by filtration, catalyst was washed with EtOH/DMF (1:1) solution (300 ml) and then combined filtrate was evaporated to dryness. Addition of EtOH to the residue gave crystal of desired product as hydrogen chloride salt. Crystal was collected by filtration and dried under reduced pressure at 40° C. to afford 5.3 g of the product. The NMR spectra were consistent with the desired title intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.84 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

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